2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 131418-12-7
VCID: VC8229338
InChI: InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13)
SMILES: C#CCNC(=O)C1=CC(=NC=C1)Cl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide

CAS No.: 131418-12-7

Cat. No.: VC8229338

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide - 131418-12-7

Specification

CAS No. 131418-12-7
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 2-chloro-N-prop-2-ynylpyridine-4-carboxamide
Standard InChI InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13)
Standard InChI Key JLLBOQOLGHGVQD-UHFFFAOYSA-N
SMILES C#CCNC(=O)C1=CC(=NC=C1)Cl
Canonical SMILES C#CCNC(=O)C1=CC(=NC=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-N-(2-propynyl)isonicotinamide, reflects its substitution pattern: a pyridine ring substituted with chlorine at position 2, a carboxamide group at position 4, and a propargyl group attached to the amide nitrogen . The SMILES notation C#CCNC(=O)c1ccnc(c1)Cl and InChI key JLLBOQOLGHGVQD-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
CAS Number131418-12-7
SMILESC#CCNC(=O)c1ccnc(c1)Cl
InChI KeyJLLBOQOLGHGVQD-UHFFFAOYSA-N

The propargyl group introduces sp-hybridized carbons, enhancing reactivity toward azide-alkyne cycloadditions (e.g., Click chemistry), while the chloro and carboxamide groups contribute to hydrogen bonding and hydrophobic interactions .

Synthesis and Optimization

Challenges and Solutions

  • Steric Hindrance: The propargyl group’s linear geometry may hinder amide bond formation. Strategies include using excess coupling reagents or elevated temperatures .

  • Purification: Column chromatography with gradients of ethyl acetate and pentane has proven effective for isolating analogous compounds .

Biological Activity and Mechanisms

Anticancer Applications

Compounds with pyridine cores and alkyne functionalities show promise in disrupting cancer cell proliferation. For instance, LEI-401, a pyrimidine-4-carboxamide derivative, inhibits lysophosphatidic acid receptors, reducing tumor growth in preclinical models . The propargyl group in 2-chloro-N-(prop-2-yn-1-yl)pyridine-4-carboxamide may similarly facilitate covalent binding to oncogenic targets.

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights its uniqueness:

Compound NameMolecular FormulaKey Structural Differences
2-Chloro-N-(cyanomethyl)pyridine-4-carboxamideC₈H₆ClN₃OCyanomethyl group replaces propargyl
2-Chloro-4-aminopyridineC₅H₅ClN₂Lacks carboxamide and propargyl

The propargyl group in the target compound enables Click chemistry applications absent in analogs, broadening its utility in bioconjugation and probe development .

Applications in Drug Discovery

Targeted Drug Delivery

The alkyne moiety allows conjugation with azide-functionalized antibodies or nanoparticles, enabling precision delivery to diseased tissues. For example, propargyl-containing compounds have been used in antibody-drug conjugates (ADCs) to minimize off-target effects .

Enzyme Inhibition Studies

Molecular docking simulations suggest that the chloro and carboxamide groups interact with catalytic residues of kinases and proteases, positioning this compound as a scaffold for inhibitor design .

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